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Compound of Interest

Compound Name:
Ethyl N-Cbz-morpholine-2-

carboxylate

Cat. No.: B567794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl N-Cbz-
morpholine-2-carboxylate, a key building block in medicinal chemistry and drug development.

The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and

mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols

for data acquisition.

Introduction
Ethyl N-Cbz-morpholine-2-carboxylate (Molecular Formula: C15H19NO5, Molecular Weight:

293.32 g/mol ) is a chiral morpholine derivative incorporating a benzyloxycarbonyl (Cbz)

protecting group.[1] This compound serves as a versatile scaffold in the synthesis of complex

molecules with potential therapeutic applications. Accurate spectroscopic characterization is

crucial for confirming its identity, purity, and structural integrity during synthesis and subsequent

reactions. This guide summarizes the expected spectroscopic data for this compound.

Spectroscopic Data
The following tables summarize the representative ¹H NMR, ¹³C NMR, IR, and MS data for

Ethyl N-Cbz-morpholine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.30 - 7.40 m 5H C₆H₅ (aromatic)

5.15 s 2H OCH₂Ph

4.50 m 1H H-2

4.20 q 2H OCH₂CH₃

3.80 - 4.00 m 2H H-6eq, H-5eq

3.40 - 3.60 m 2H H-6ax, H-5ax

2.90 - 3.10 m 2H H-3eq, H-3ax

1.25 t 3H OCH₂CH₃

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃, Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

170.5 C=O (Ester)

155.0 C=O (Carbamate)

136.5 C (Aromatic C-1')

128.5 C (Aromatic C-2', C-6')

128.0 C (Aromatic C-4')

127.8 C (Aromatic C-3', C-5')

67.5 OCH₂Ph

66.0 C-6

61.5 OCH₂CH₃

53.0 C-2

44.0 C-5

42.0 C-3

14.2 OCH₂CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3030 Medium C-H stretch (aromatic)

~2980, ~2870 Medium C-H stretch (aliphatic)

~1745 Strong C=O stretch (ester)

~1700 Strong C=O stretch (carbamate)

~1450, ~1550 Medium C=C stretch (aromatic)

~1220 Strong
C-O stretch (ester and

carbamate)

~1120 Strong
C-O-C stretch (morpholine

ether)

Mass Spectrometry (MS)
m/z Ion

294.13 [M+H]⁺

316.11 [M+Na]⁺

248.12 [M-C₂H₅O]⁺

200.10 [M-C₆H₅CH₂O]⁺

91.05 [C₇H₇]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of Ethyl N-Cbz-morpholine-2-carboxylate for ¹H NMR and 20-50 mg for

¹³C NMR.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: Bruker Avance 400 MHz spectrometer.

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

¹³C NMR:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat compound is prepared on a sodium chloride (NaCl)

or potassium bromide (KBr) salt plate.

Instrument Parameters:

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.

Mode: Attenuated Total Reflectance (ATR) or thin film.

Scan Range: 4000 - 650 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

Further dilute the stock solution to approximately 10 µg/mL with the same solvent.

Instrument Parameters:

Mass Spectrometer: Agilent 6520 Accurate-Mass Q-TOF LC/MS.

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

Capillary Voltage: 3500 V.

Fragmentor Voltage: 175 V.

Gas Temperature: 325 °C.

Mass Range: m/z 50 - 500.

Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of Ethyl N-Cbz-morpholine-
2-carboxylate is depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b567794?utm_src=pdf-body
https://www.benchchem.com/product/b567794?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of Ethyl
N-Cbz-morpholine-2-carboxylate

Purification
(e.g., Chromatography)

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Structure ConfirmationPurity Assessment
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Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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